The primary sources of (-)-Scopolamine are various plants within the Solanaceae family. These plants have been historically utilized for their psychoactive effects and medicinal properties. The compound was first isolated in the 19th century and has since been synthesized for pharmaceutical use. While synthetic methods exist, extraction from plants remains a common practice due to efficiency concerns .
The synthesis of (-)-Scopolamine can be achieved through various chemical methods, although it is often more efficiently extracted from natural sources. Synthetic routes typically involve the conversion of tropine, a precursor derived from natural sources, into (-)-Scopolamine through esterification reactions.
One notable method involves the bromination of n-butyl bromide with scopolamine in tetrahydrofuran as a solvent, yielding scopolamine butylbromide with a reported yield of 65% .
The synthesis process usually requires careful control of reaction conditions such as temperature and time. For instance, reactions are often conducted at temperatures ranging from 75°C to 85°C for durations between 20 to 50 hours to optimize yield and purity .
(-)-Scopolamine participates in several chemical reactions typical of alkaloids. These include:
The reactivity profile indicates that (-)-Scopolamine can undergo hydrolysis under acidic or basic conditions, leading to the release of tropine and tropic acid. Its stability can be affected by environmental factors such as pH and temperature .
(-)-Scopolamine exerts its effects primarily through competitive inhibition at muscarinic acetylcholine receptors in the central nervous system and peripheral tissues. By blocking these receptors, it reduces parasympathetic nervous system activity which leads to decreased secretion of fluids (such as saliva) and relaxation of smooth muscles .
Pharmacokinetics indicate that after administration, (-)-Scopolamine reaches peak plasma concentrations within approximately 45 minutes when used transdermally or via injection. Its half-life ranges from 2 to 10 hours depending on individual metabolic factors .
(-)-Scopolamine has several important applications in medicine:
Plants within the Solanaceae family have served as sources of (-)-scopolamine for millennia, with documented use across diverse cultures:
Table 1: Traditional Uses of Major Scopolamine-Producing Plants
Plant Species | Common Name | Historical Use Regions | Cultural Applications |
---|---|---|---|
Atropa belladonna | Deadly Nightshade | Europe, North Africa | Ritualistic trances, mydriatics |
Datura stramonium | Jimsonweed | Americas, Asia, Europe | Asthma treatment, psychoactive rites |
Hyoscyamus niger | Black Henbane | Europe, Middle East | "Flying ointments," analgesic poultices |
Mandragora officinarum | Mandrake | Mediterranean, Egypt | Sedative brews, spiritual ceremonies |
Genomic analyses reveal that (-)-scopolamine biosynthesis emerged from conserved evolutionary mechanisms:
Table 2: Evolutionary Adaptations in Tropane Alkaloid Pathways
Evolutionary Mechanism | Genetic Component | Functional Impact | Example Species |
---|---|---|---|
Gene cluster co-option | TRI-CYP82M3 tandem genes | Stabilizes tropane backbone synthesis | A. belladonna, D. stramonium |
Substrate neofunctionalization | MPO gene duplication | Redirects polyamine flux to alkaloids | H. niger, B. arborea |
Expression modulation | H6H promoter mutations | Increases scopolamine conversion efficiency | B. arborea |
Pseudogenization | LS (littorine synthase) | Loss in non-alkaloid Solanaceae (e.g., tomato) | Solanum lycopersicum |
(-)-Scopolamine biosynthesis involves spatially organized enzymatic cascades primarily localized in root pericycle cells:
UGT1 (UDP-glycosyltransferase): Forms phenyllactylglucose [3] [10].
Module 3: Scopolamine Assembly
Table 3: Key Enzymes in (-)-Scopolamine Biosynthesis
Enzyme | EC Number | Subcellular Localization | Function | Regulatory Influence |
---|---|---|---|---|
Putrescine N-methyltransferase (PMT) | 2.1.1.53 | Vacuolar membrane | Commits putrescine to alkaloid pathway | Methyl jasmonate-induced [2] |
Tropinone reductase I (TRI) | 1.1.1.206 | Cytosol | Produces tropine for esterification | Root-specific expression [10] |
Littorine mutase (CYP80F1) | 1.14.14.142 | Endoplasmic reticulum | Isomerizes littorine to hyoscyamine aldehyde | Rate-limiting for hyoscyamine [3] |
Hyoscyamine 6β-hydroxylase (H6H) | 1.14.20.9 | Vacuole | Epoxidizes hyoscyamine to scopolamine | Overexpression boosts scopolamine 5x [8] |
Biotechnological Interventions:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: